6-Tert-butyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile
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Description
6-Tert-butyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C12H14F3N3 and its molecular weight is 257.26. The purity is usually 95%.
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Scientific Research Applications
Diazotization and Formylation
6-Tert-butyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile shows potential in chemical synthesis, particularly in diazotization and formylation processes. For instance, compounds similar to it have been synthesized and studied for their reactivity towards carbonyl compounds, leading to derivatives with potential applications in organic synthesis (Mironovich & Shcherbinin, 2014).
Synthesis and Properties of Polyamides
This compound also plays a role in the synthesis of polyamides. Research has shown that derivatives of tert-butylcatechol, which share structural similarities with this compound, can be used to synthesize polyamides with high thermal stability and good solubility in various solvents (Hsiao, Yang, & Chen, 2000).
Synthesis of Aromatic Polyamides
Similarly, aromatic polyamides based on derivatives of tert-butylhydroquinone, which is structurally related to the subject compound, have been synthesized. These polyamides are soluble in organic solvents and show high thermal stability, making them potentially useful in high-performance materials (Yang, Hsiao, & Yang, 1999).
Cobalt(II)-Mediated Synthesis
Compounds with tert-butyl groups, similar to this compound, have been used in Cobalt(II)-mediated synthesis. These syntheses lead to complex molecules that could have applications in coordination chemistry and material science (Garza-Ortiz et al., 2013).
Water Oxidation
In the field of catalysis, similar compounds have been used in developing catalysts for water oxidation, a crucial reaction for energy conversion and storage (Zong & Thummel, 2005).
Reactivity Studies
The reactivity of similar compounds has been extensively studied. For example, research on the reactivity of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c]triazine-8-carbonitrile towards carbonyl compounds has led to insights into organic synthesis processes (Mironvich & Kostina, 2013).
Properties
IUPAC Name |
6-tert-butyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3/c1-11(2,3)9-5-8(12(13,14)15)7(6-16)10(17-4)18-9/h5H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXZANOFZXWAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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